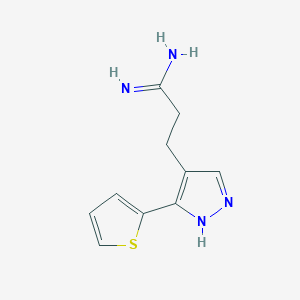
3-(3-(噻吩-2-基)-1H-吡唑-4-基)丙酰胺酰胺
描述
The compound “3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide” is a complex organic molecule that contains a thiophene ring, a pyrazole ring, and a propanimidamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms. Propanimidamide is a functional group derived from propanoic acid, with an amide linkage.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and pyrazole rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The thiophene and pyrazole rings might undergo electrophilic substitution reactions, while the propanimidamide group could participate in nucleophilic substitution reactions .科学研究应用
合成和抗抑郁活性
合成了一系列噻吩-吡唑衍生物,并评估了它们的抗抑郁活性。一种特定的衍生物在强迫游泳和尾部悬浮试验中均显着减少了不动时间,表明其作为抗抑郁剂的潜在用途。在芳香环支架中引入吸电子氯原子增强了抗抑郁活性 (Mathew、Suresh 和 Anbazhagan,2014)。
抗菌和抗氧化活性
噻吩-吡唑衍生物已被证明对各种细菌和真菌菌株具有抗菌活性。此外,一些衍生物表现出抗氧化性能,这在化学治疗应用中可能是有益的 (Hamed 等人,2020; Ashok 等人,2016)。
抗癌活性
研究还探索了噻吩-吡唑衍生物的抗癌潜力。例如,有效制备了化合物并针对急性淋巴细胞白血病细胞系进行了评估,显示出有希望的抑制浓度。这表明可以考虑将此类衍生物作为抗癌剂进行进一步研究 (Santos 等人,2016)。
抗炎和镇痛活性
一些噻吩-吡唑衍生物在临床前评估中表现出镇痛和抗炎活性。这些发现突出了此类化合物在控制疼痛和炎症方面的治疗潜力 (Abdel-Wahab 等人,2012)。
酶抑制活性
一项研究设计并评估了噻吩基杂环化合物对乙酰胆碱酯酶、丁酰胆碱酯酶和谷胱甘肽 S-转移酶的酶抑制活性。结果表明具有显着的抑制活性,表明在治疗与酶功能障碍相关的疾病中具有潜在的应用 (Cetin 等人,2021)。
作用机制
Target of Action
The targets of a compound are typically proteins such as enzymes or receptorsPyrazole derivatives have been found to have a wide range of biological activities .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, pyrazole derivatives have been found to have anti-inflammatory and antioxidant activities .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has anti-inflammatory activity, it could reduce inflammation in the body .
安全和危害
生化分析
Biochemical Properties
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can modulate the activity of these enzymes, thereby affecting various cellular processes . Additionally, 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide has shown potential in inhibiting certain enzymes involved in inflammatory pathways, suggesting its role as an anti-inflammatory agent .
Cellular Effects
The effects of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . By altering the activity of this pathway, 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide can impact cell growth and survival. Furthermore, it has been shown to regulate the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule . For instance, the compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators . Additionally, 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications .
Metabolic Pathways
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process enhances the compound’s solubility and facilitates its excretion . Additionally, 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism.
属性
IUPAC Name |
3-(5-thiophen-2-yl-1H-pyrazol-4-yl)propanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c11-9(12)4-3-7-6-13-14-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H3,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAJXVWFNWDUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


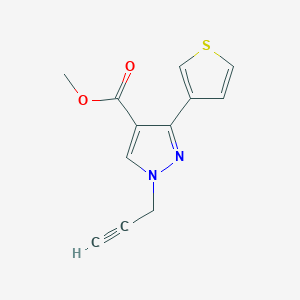

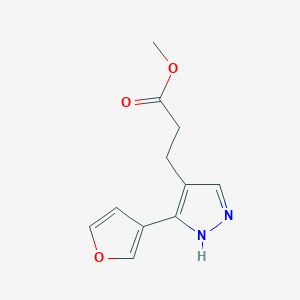
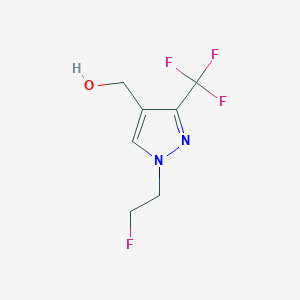
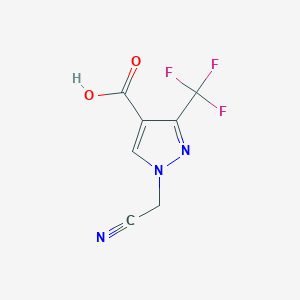
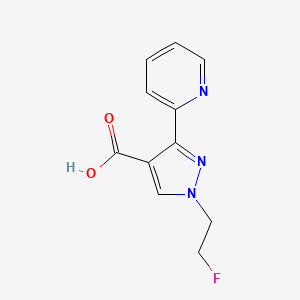
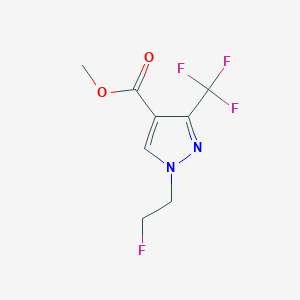
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B1482427.png)
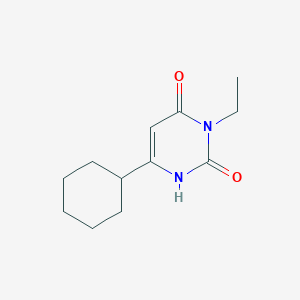
![6-{5-Methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazin-3-amine](/img/structure/B1482430.png)




